Home > Products > Screening Compounds P9496 > Mutant IDH1 inhibitor
Mutant IDH1 inhibitor -

Mutant IDH1 inhibitor

Catalog Number: EVT-273912
CAS Number:
Molecular Formula: C25H34N6O3
Molecular Weight: 466.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mutant IDH1 inhibitors are a class of small molecule compounds designed to target and inhibit the activity of mutated isocitrate dehydrogenase 1 (IDH1) enzymes found in various cancers, including gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma. [, , , , , , , , , ]

These mutations typically occur at residue arginine 132 (R132), most commonly as R132H. [, , , , , , ] While wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic activity, reducing α-KG to D-2-hydroxyglutarate (D-2-HG). [, , , , , , ] D-2-HG, an oncometabolite, competitively inhibits α-KG-dependent enzymes, leading to epigenetic dysregulation, impaired cellular differentiation, and tumorigenesis. [, , , , , , , ]

Mutant IDH1 inhibitors aim to block the production of D-2-HG, reversing the aberrant epigenetic landscape, promoting differentiation, and ultimately suppressing tumor growth. [, , , , , , , ] These inhibitors are highly selective for mutant IDH1, sparing wild-type IDH1 and exhibiting minimal effects on other metabolic enzymes. [, , , , , , , ]

Future Directions
  • Development of Next-Generation Inhibitors: Research is ongoing to develop more potent, selective, and brain-penetrant inhibitors with improved pharmacokinetic properties and reduced potential for resistance. [, , , ] This involves exploring novel chemical scaffolds, optimizing existing structures, and investigating covalent binding mechanisms. [, , , ]
  • Exploring Combination Therapies: Identifying synergistic combinations of mutant IDH1 inhibitors with other therapeutic modalities, such as chemotherapy, immunotherapy, and epigenetic therapies, holds significant promise for enhancing treatment efficacy and overcoming resistance. [, , , ]
  • Investigating Resistance Mechanisms: Understanding how cancer cells develop resistance to mutant IDH1 inhibitors is crucial for developing strategies to overcome treatment failure. [, ] This involves studying potential resistance mutations, adaptive changes in metabolic pathways, and the role of wild-type IDH1. [, ]
  • Expanding Clinical Applications: While currently approved for AML, mutant IDH1 inhibitors are being investigated in clinical trials for various solid tumors, including gliomas, chondrosarcoma, and cholangiocarcinoma. [, , , , , , , ] Further research is needed to optimize dosing regimens, identify predictive biomarkers, and evaluate long-term efficacy and safety in diverse patient populations. [, , , , , , , ]
  • Understanding the Role of IDH1 in the Tumor Microenvironment: Research suggests that D-2-HG may exert paracrine effects on cells within the tumor microenvironment, impacting immune cell infiltration and tumor progression. [, ] Investigating these effects and their implications for therapy is an important area for future research. [, ]

Ivosidenib (AG-120)

Compound Description: Ivosidenib is a first-in-class, oral, selective inhibitor of mutant IDH1. It demonstrates potent 2-HG lowering in tumor models and exhibits the ability to induce differentiation of primary patient AML samples ex vivo []. Clinical trials demonstrated its acceptable safety profile and clinical activity in patients with cancers harboring an IDH1 mutation []. It has shown benefit in phase I and III trials for patients with IDH1 mutant ICC [] and has been approved for the treatment of patients with IDH1-mutated AML in the relapsed and refractory setting [].

DS-1001b

Compound Description: DS-1001b is a novel, orally bioavailable, selective mutant IDH1 inhibitor. This drug displays high blood–brain barrier (BBB) permeability and effectively inhibits IDH1R132H []. DS-1001b demonstrates potent anti-tumor activity by impairing tumor growth and decreasing 2-HG levels in preclinical models, including subcutaneous and intracranial xenograft models derived from a patient with glioblastoma harboring an IDH1 mutation [].

IDH305

Compound Description: IDH305 is a potent and selective mutant IDH1 inhibitor developed through optimization efforts focusing on 3-pyrimidin-4-yl-oxazolidin-2-ones as a chemical scaffold []. It has demonstrated brain exposure in rodents and exhibited in vivo correlation of 2-HG reduction and efficacy in a patient-derived IDH1 mutant xenograft tumor model [].

BAY-1436032

Compound Description: BAY-1436032 is a novel, highly active, oral pan-mutant IDH1 inhibitor designed for clinical evaluation []. This inhibitor demonstrates high efficacy against various IDH1 mutations, including the five major IDH1R132 mutation types [, ]. In preclinical models, BAY-1436032 successfully cleared leukemic blasts in peripheral blood, prolonged survival by inducing differentiation, and inhibiting leukemia stem cell self-renewal [].

AGI-5198

Compound Description: AGI-5198 is an IDH1 inhibitor that effectively abrogates the production of the oncometabolite D-2-hydroxyglutarate (D-2HG) by mutant IDH1 in glioma models []. It exhibits anti-tumor activity by decreasing D-2HG levels, dramatically inhibiting colony formation and migration, interrupting cell cycling, and inducing apoptosis in human chondrosarcoma cells harboring IDH1 mutations [].

Overview

The compound (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one is a complex organic molecule that falls within the category of pharmaceuticals, particularly those with potential applications in treating various diseases. This compound features a unique structural arrangement that includes multiple functional groups, contributing to its biological activity.

Source

This compound is synthesized through various organic chemistry techniques and is often studied for its potential therapeutic effects. The synthesis and analysis of such compounds are crucial for drug development and understanding their mechanisms of action.

Classification

This compound can be classified as an oxazolidinone, which is a class of compounds that has garnered attention in medicinal chemistry, particularly for their antibacterial properties. The presence of a piperazine moiety also suggests potential interactions with biological targets, making it relevant in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of this compound typically involves several steps, utilizing techniques such as retrosynthetic analysis. This method allows chemists to work backward from the target molecule to identify simpler precursors and the necessary reactions to construct the desired compound .

Technical Details

  1. Retrosynthetic Pathway: The synthesis begins with identifying key functional groups and potential reaction pathways. For example, starting from commercially available precursors like substituted phenyl rings or piperazine derivatives can streamline the process.
  2. Reagents and Conditions: Common reagents may include coupling agents for amine reactions, protecting groups for sensitive functional groups, and solvents optimized for specific reactions (e.g., dimethylformamide or dichloromethane).
  3. Purification Techniques: After each synthetic step, purification methods such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate the desired product from by-products.
Molecular Structure Analysis

Structure

The molecular structure of this compound includes:

  • An oxazolidinone ring
  • A pyrimidine moiety
  • A piperazine ring
  • Multiple substituents that enhance solubility and biological activity

Data

The molecular formula can be derived from its structure, providing insights into its molecular weight and potential interactions:

  • Molecular Weight: Approximately 400 g/mol (exact calculation based on the structure).
  • Functional Groups: Includes amines, ketones, and aromatic rings which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing modifications to enhance potency.
  2. Acylation Reactions: The acetyl group on the piperazine can be modified to alter pharmacokinetic properties.
  3. Oxidation/Reduction: Functional groups may be oxidized or reduced to modify their reactivity or stability.

Technical Details

Each reaction requires careful control of conditions (temperature, pressure, solvent) to ensure high yields and purity of the product. Monitoring techniques such as thin-layer chromatography can help assess reaction progress.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • It may inhibit bacterial protein synthesis by binding to ribosomal subunits if it exhibits antibiotic properties.
  • The piperazine moiety could enhance binding affinity to certain receptors in the central nervous system.

Data

Studies may involve assays measuring binding affinity (IC50 values) or cellular uptake rates to elucidate the mechanism further.

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: The compound's solubility in various solvents (water, ethanol) affects its bioavailability.
  2. Melting Point: Determining the melting point helps characterize purity and stability.

Chemical Properties

  1. Stability: The stability under different pH conditions is crucial for its application in pharmaceuticals.
  2. Reactivity: Understanding how it reacts with other compounds aids in predicting its behavior in biological systems.

Relevant data may include spectral data (NMR, IR) confirming structural integrity after synthesis.

Applications

Scientific Uses

This compound has potential applications in several scientific fields:

  • Pharmaceutical Development: As a candidate for new antibiotics or therapeutic agents targeting specific diseases.
  • Biochemical Research: Studying its interactions with biological macromolecules can provide insights into disease mechanisms.
  • Synthetic Chemistry Education: Its complex structure serves as an excellent case study for teaching retrosynthetic analysis and organic synthesis techniques.

Properties

Product Name

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

IUPAC Name

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C25H34N6O3

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1

InChI Key

BEWLUEOYYPKPQL-PGRDOPGGSA-N

SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C

Solubility

Soluble in DMSO

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.